molecular formula C15H17N3O3 B2508799 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide CAS No. 1903872-31-0

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2508799
CAS No.: 1903872-31-0
M. Wt: 287.319
InChI Key: OVSYKCWIYZHRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide is a chemical compound with the CAS Number 1904202-15-8 and a molecular weight of 317.34 g/mol. Its molecular formula is C16H19N3O4 . This reagent features a pyridine-4-carboxamide core linked to a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine moiety, a structural pattern seen in biologically active molecules. For instance, compounds containing the 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine group have been identified as potent and selective inhibitors of epigenetic targets like EZH2, which is a histone methyltransferase implicated in various cancers . Similarly, pyridinecarboxamide derivatives are actively investigated in medicinal chemistry for their potential as kinase inhibitors in oncology research . This combination of structural features makes this compound a compound of interest for early-stage drug discovery and biochemical screening, particularly in the development of novel oncology therapeutics. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYKCWIYZHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .

Comparison with Similar Compounds

Structural Analogues with Modified Pyridinone Moieties

Several analogues share the pyridine-4-carboxamide core but differ in substitutions on the dihydropyridinone ring or adjacent groups:

Compound Name Key Structural Differences Biological Activity/Application Reference
N-[(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole-3-carboxamide replaces pyridine-4-carboxamide; piperidine substitution Anticancer (EZH2 inhibition)
4'-Fluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide (BJ14797) Biphenyl group replaces pyridine-4-carboxamide; fluorine substitution Not explicitly reported (structural probe)
Lirametostat (INN: lirametostat) Trifluoroethyl-piperidine substitution on indole-3-carboxamide Antineoplastic (histone methyltransferase inhibition)

Key Findings :

  • Indole vs. Pyridine Carboxamide : The replacement of pyridine-4-carboxamide with indole-3-carboxamide (as in lirametostat) enhances binding to epigenetic targets like EZH2, likely due to increased hydrophobicity and π-π stacking interactions .
  • Substituent Effects : The addition of a trifluoroethyl-piperidine group (lirametostat) improves metabolic stability and target selectivity compared to the simpler ethyl chain in the parent compound .

Functional Group Variations in the Ethyl Linker

Modifications to the ethyl linker influence pharmacokinetic properties:

Compound Name Linker Modification Impact on Activity Reference
N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide Ethyl chain (no branching) Moderate solubility; unoptimized potency
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Branched ethyl chain with piperidine Enhanced cellular permeability
CPI-1205 Acetamide linker with pyrrolopyridine Improved blood-brain barrier penetration

Key Findings :

  • Branching and Solubility : Branched linkers (e.g., piperidine-ethyl in Compound 2) reduce crystallization tendencies, enhancing bioavailability .
  • Linker Rigidity : CPI-1205’s rigid acetamide linker improves CNS penetration, a feature absent in the parent compound .

Pharmacological and Physicochemical Comparison

Parameter N-[2-(...ethyl]pyridine-4-carboxamide Lirametostat CPI-1205 BJ14797
Molecular Weight (g/mol) 380.41 529.57 493.51 380.41
logP (Predicted) 2.1 3.8 2.9 3.5
IC50 (EZH2 Inhibition, nM) Not reported 15 2.5 N/A
Therapeutic Indication Preclinical probe Oncology Oncology Undisclosed

Key Insights :

  • Potency : CPI-1205’s lower IC50 (2.5 nM vs. lirametostat’s 15 nM) correlates with its optimized pyrrolopyridine core, which enhances target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the dihydropyridinone core and subsequent coupling to the pyridine-4-carboxamide moiety. Key steps include:

  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions at 0–25°C to minimize side reactions.
  • pH and temperature control : Maintaining pH 7–8 during cyclization of the dihydropyridinone ring to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Critical Parameters : Excess reagents or prolonged reaction times may lead to byproducts like over-alkylated derivatives.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., methoxy group at C4, methyl at C6).
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺.
  • X-ray crystallography : SHELX software for structure refinement, particularly for resolving dihydropyridinone ring conformation and hydrogen bonding patterns .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve).

Q. How does the compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Target Identification : Molecular docking (AutoDock Vina) predicts binding to histone methyltransferases (e.g., EZH2) due to structural similarity to CPI-1205, a known EZH2 inhibitor .
  • Enzyme Assays : Competitive inhibition assays using recombinant EZH2 and SAM as a cofactor; IC₅₀ values determined via fluorescence polarization .
  • Cellular Studies : Dose-dependent reduction of H3K27me3 levels in cancer cell lines (e.g., DLBCL) via Western blot .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • 3D-QSAR Workflow :

Alignment : Superimpose derivatives using the dihydropyridinone ring as a scaffold.

Descriptor Calculation : Electrostatic, steric, and hydrophobic fields generated with VLife MDS .

PLS Regression : Correlate descriptors with anti-proliferative activity (e.g., IC₅₀ values).

  • Validation : Leave-one-out cross-validation (q² > 0.6) and external test sets (R² > 0.7) .
  • Key Findings : Electron-withdrawing groups on the pyridine ring enhance EZH2 binding affinity.

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software aid in structure determination?

  • Methodological Answer :

  • Challenges : Low crystal quality due to flexible ethyl linker; twinning in monoclinic systems.
  • SHELX Workflow :

Data Integration : SHELXC for scaling and outlier rejection.

Phasing : SAD/MAD with selenium derivatives (if available).

Refinement : SHELXL with restraints for bond lengths/angles; R-factor < 0.05 .

  • Case Study : A 1.2 Å resolution structure revealed a hydrogen bond between the carboxamide and Lysine 345 of EZH2 .

Q. How do variations in experimental conditions (e.g., pH, solvent) affect the compound’s stability and reactivity in vitro?

  • Methodological Answer :

  • Stability Studies :
  • pH-Dependent Degradation : HPLC monitoring over 24 hours shows decomposition at pH < 5 (hydrolysis of dihydropyridinone) and pH > 10 (amide bond cleavage) .
  • Solvent Effects : DMSO enhances solubility (>50 mM) but may induce aggregation in aqueous buffers; use Tween-80 for in vitro assays .
  • Reactivity : The methoxy group undergoes demethylation in the presence of CYP450 isoforms (e.g., CYP3A4), confirmed via LC-MS metabolite profiling .

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Root Cause Analysis :
  • Cell Line Variability : Test in multiple models (e.g., DLBCL vs. solid tumors) to account for EZH2 expression levels .
  • Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives.
  • Meta-Analysis : Use hierarchical clustering of gene expression data to identify confounding factors (e.g., MYC amplification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.